molecular formula C28H31N3O8 B280563 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B280563
M. Wt: 537.6 g/mol
InChI Key: NNAJDHNUKIQDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate A is not fully understood, but it is believed to act through multiple pathways. In cancer research, this compound A has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases. In inflammation research, this compound A has been shown to inhibit the activation of NF-κB and reduce the production of inflammatory cytokines. In neurological disorder research, this compound A has been shown to reduce oxidative stress through the activation of Nrf2.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, this compound A has been shown to inhibit cell proliferation and induce apoptosis. In inflammation research, this compound A has been shown to reduce the production of inflammatory cytokines. In neurological disorder research, this compound A has been shown to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate A in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate A. One direction is to further investigate its mechanism of action to optimize its use in lab experiments. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new synthetic analogs of this compound A could lead to the discovery of more potent and selective compounds for therapeutic use.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic applications in various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. Further research is needed to optimize its use in lab experiments and explore its potential therapeutic applications in other diseases.

Synthesis Methods

3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate A is synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde with 3-acetyl-4-aminophenol to form the intermediate 2-(4-acetylamino-phenoxy)-benzaldehyde. This intermediate is then reacted with isopropylamine and methyl pyridine-2,6-dicarboxylate to yield this compound A.

Scientific Research Applications

3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-isopropyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate A has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Inflammation research has shown that this compound A has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological disorder research, this compound A has been shown to have neuroprotective effects and can reduce oxidative stress in the brain.

Properties

Molecular Formula

C28H31N3O8

Molecular Weight

537.6 g/mol

IUPAC Name

3-O-[2-(4-acetamidophenoxy)ethyl] 5-O-propan-2-yl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31N3O8/c1-16(2)39-28(34)25-18(4)29-17(3)24(26(25)22-8-6-7-9-23(22)31(35)36)27(33)38-15-14-37-21-12-10-20(11-13-21)30-19(5)32/h6-13,16,26,29H,14-15H2,1-5H3,(H,30,32)

InChI Key

NNAJDHNUKIQDHF-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCOC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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